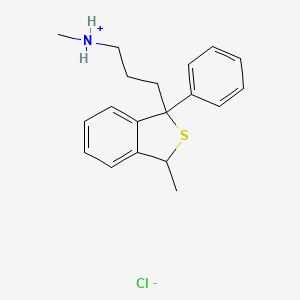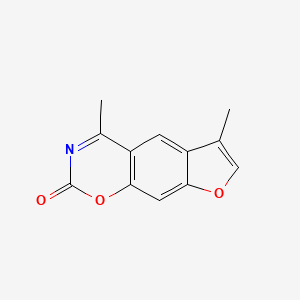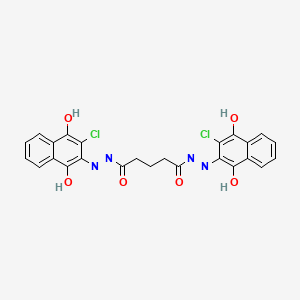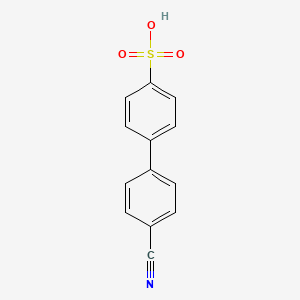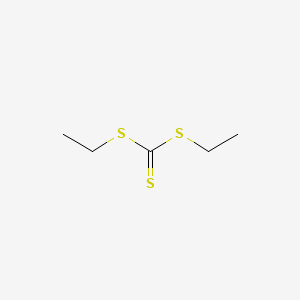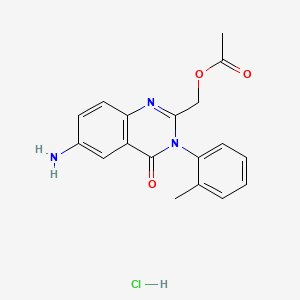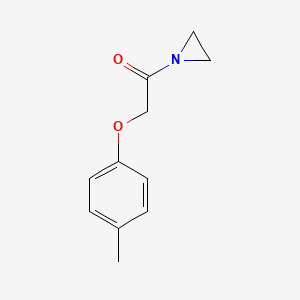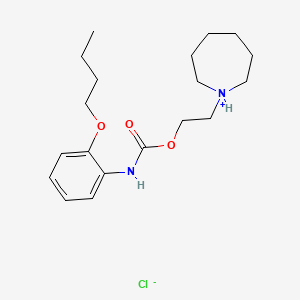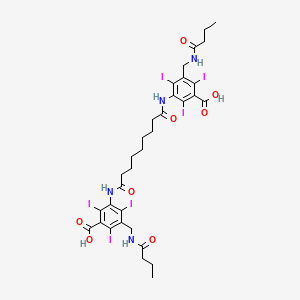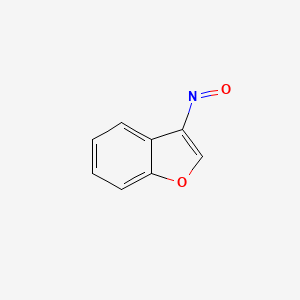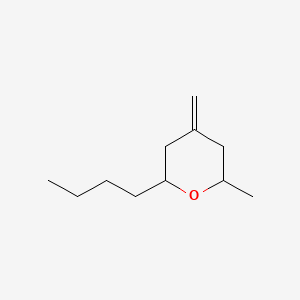
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- is a chemical compound with a unique structure that includes a pyran ring. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves several steps. One common method is the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- can be compared with other similar compounds such as tetrahydro-2-methylfuran and tetrahydropyran. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 2H-Pyran, 2-butyltetrahydro-6-methyl-4-methylene- lies in its specific substituents and the resulting chemical behavior .
Propriétés
Numéro CAS |
24237-02-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-butyl-6-methyl-4-methylideneoxane |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h10-11H,2,4-8H2,1,3H3 |
Clé InChI |
XPOKALKENSYQGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=C)CC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
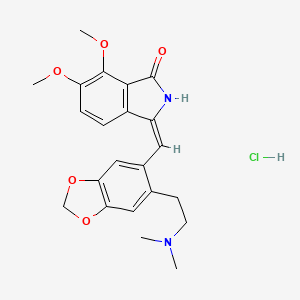
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
